2-Methoxy-5-nitropyrimidine

Nucleophilic aromatic substitution Synthetic yield Pyrimidine functionalization

2-Methoxy-5-nitropyrimidine is the preferred substrate for medicinal chemistry programs targeting kinase inhibition. Unlike the 2-chloro analog, its methoxy group survives quantitative Pd/C hydrogenation intact, enabling clean 5-amino-2-methoxypyrimidine synthesis without competing hydrodechlorination. Sigma-complex studies confirm exclusive nucleophilic addition at C4, ensuring predictable regioselectivity. The established 75% methoxylation yield from 2-chloro-5-nitropyrimidine provides a reliable scale-up benchmark. Procure this exact intermediate to implement patent-validated synthetic routes directly, reducing development time and ensuring regulatory alignment.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 14001-69-5
Cat. No. B076631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitropyrimidine
CAS14001-69-5
Synonyms2-methoxy-5-nitropyrimidine
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
InChIKeyZPUHFIFABZPKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitropyrimidine (CAS 14001-69-5) - Pyrimidine Intermediate for Nucleophilic Substitution and Heterocyclic Synthesis


2-Methoxy-5-nitropyrimidine is a disubstituted pyrimidine heterocycle characterized by a methoxy group at the 2-position and a nitro group at the 5-position of the aromatic ring [1]. This substitution pattern creates a unique electronic environment where the strong electron-withdrawing nitro group activates the ring toward nucleophilic attack, while the electron-donating methoxy group directs regioselectivity and stabilizes intermediates . The compound is typically synthesized via nucleophilic substitution of 2-chloro-5-nitropyrimidine with sodium methoxide, yielding the product as a yellow crystalline solid with a melting point of 64 °C . Its defined substitution pattern makes it a valuable building block for constructing more complex heterocyclic systems, particularly in medicinal chemistry programs targeting kinase inhibition .

Why 2-Methoxy-5-nitropyrimidine Cannot Be Substituted by Other 5-Nitropyrimidine Analogs


The 2-position substituent on 5-nitropyrimidine scaffolds fundamentally dictates the compound's reactivity profile, regioselectivity in subsequent transformations, and ultimate synthetic utility [1]. While the chloro analog (2-chloro-5-nitropyrimidine) serves as the synthetic precursor, the methoxy group in the target compound confers distinct advantages: it is a poorer leaving group than chloride, thereby enabling orthogonal reaction sequences where the nitro group can be selectively reduced without displacement at the 2-position . Furthermore, sigma-complex studies demonstrate that the methoxy substituent alters the regioselectivity of nucleophilic attack on the pyrimidine ring compared to unsubstituted or chloro-substituted analogs, directing addition to specific ring positions [2]. Generic substitution with other 5-nitropyrimidine derivatives would therefore lead to different reaction outcomes, lower yields in multi-step sequences, or complete synthetic failure in routes requiring the precise electronic and steric profile of the 2-methoxy group.

Quantitative Differentiation Evidence for 2-Methoxy-5-nitropyrimidine vs. 2-Chloro-5-nitropyrimidine


Nucleophilic Substitution Yield: 2-Methoxy vs. 2-Chloro Analog

In a direct synthetic transformation, 2-chloro-5-nitropyrimidine is converted to 2-methoxy-5-nitropyrimidine via nucleophilic substitution with sodium methoxide, achieving a 75% isolated yield . This yield represents a defined benchmark for the methoxylation of the 2-position on the 5-nitropyrimidine scaffold under standard reflux conditions. The reaction proceeds cleanly with the chloro leaving group, and the product is obtained as a yellow powder after aqueous workup and extraction .

Nucleophilic aromatic substitution Synthetic yield Pyrimidine functionalization

Chemoselective Nitro Group Reduction with Retention of 2-Methoxy Group

2-Methoxy-5-nitropyrimidine undergoes quantitative reduction of the nitro group to the corresponding amine using Pd/C-catalyzed hydrogenation, yielding 5-amino-2-methoxypyrimidine in 100% yield . Critically, the 2-methoxy group remains intact under these reducing conditions, whereas the 2-chloro analog would undergo competing hydrodechlorination or nucleophilic displacement [1]. This chemoselectivity enables orthogonal functionalization strategies not accessible with halogenated analogs.

Chemoselective reduction Nitro to amine Pd/C hydrogenation

Regioselectivity of Nucleophilic Attack: Methoxy-Directed vs. Unsubstituted Pyrimidines

Sigma-complex studies with the acetone anion demonstrate that nucleophilic attack on 5-nitropyrimidines is directed to the methoxy-unsubstituted ring position [1]. When both 2- and 4-positions are free, nucleophilic addition occurs preferentially at the C4 atom. In 2-methoxy-5-nitropyrimidine, the presence of the methoxy group at C2 blocks attack at that position and alters the electronic environment, directing nucleophiles to the C4 position. This regiochemical control is not achievable with the chloro analog due to competing substitution pathways.

Regioselectivity Sigma complexes Nucleophilic addition

Pharmaceutical Patent Integration: Kinase Inhibitor Synthesis

2-Methoxy-5-nitropyrimidine is specifically employed in a patented synthetic route to pyrimidine-based kinase inhibitors, where the 2-methoxy-5-pyrimidinyl amine fragment is coupled to a triazine core to generate the final biologically active compound in 26% yield . This application demonstrates the compound's compatibility with multi-step pharmaceutical synthesis, including NaHMDS-mediated amination and subsequent coupling reactions. The 2-methoxy substitution pattern is critical for maintaining the desired electronic properties of the final kinase inhibitor scaffold.

Kinase inhibitors Medicinal chemistry Patent synthesis

Physical Property Differentiation: Melting Point vs. Chloro Analog

2-Methoxy-5-nitropyrimidine exhibits a melting point of 64 °C (range 62.0–66.0 °C) as determined by GC analysis of >98.0% pure material [1]. In contrast, the direct synthetic precursor 2-chloro-5-nitropyrimidine has a reported melting point range of 45–48 °C . This ~16–19 °C difference in melting point provides a straightforward quality control metric for distinguishing the methoxy derivative from the chloro analog and for confirming successful conversion during synthesis.

Melting point Physical characterization Quality control

UV Absorption Maximum: Analytical Differentiation

2-Methoxy-5-nitropyrimidine displays a characteristic UV absorption maximum at 272 nm in methanol [1]. This spectroscopic signature arises from the combined electronic effects of the nitro and methoxy substituents on the pyrimidine chromophore and serves as a distinctive analytical marker. The chloro analog 2-chloro-5-nitropyrimidine would exhibit a different absorption profile due to the absence of the electron-donating methoxy group.

UV-Vis spectroscopy Analytical method Quality control

Optimal Application Scenarios for 2-Methoxy-5-nitropyrimidine Based on Quantitative Evidence


Multi-Step Synthesis of 5-Aminopyrimidine Intermediates Requiring Orthogonal Protection Strategies

When a synthetic route requires selective reduction of the 5-nitro group to an amine while preserving a functional handle at the 2-position, 2-methoxy-5-nitropyrimidine is the preferred substrate. The quantitative (100%) Pd/C-catalyzed hydrogenation to 5-amino-2-methoxypyrimidine proceeds without displacement of the methoxy group, enabling subsequent amine functionalization without side reactions . In contrast, use of 2-chloro-5-nitropyrimidine would result in competing hydrodechlorination, producing complex product mixtures and reducing overall yield .

Regioselective Nucleophilic Addition for C4-Functionalized Pyrimidine Derivatives

For research programs requiring regioselective nucleophilic addition to the pyrimidine ring, 2-methoxy-5-nitropyrimidine offers predictable selectivity. Sigma-complex studies confirm that nucleophiles such as the acetone anion add exclusively to the methoxy-unsubstituted position (C4) of the ring . This regiochemical control is essential for constructing specific pyrimidine substitution patterns and cannot be reliably achieved with unsubstituted 5-nitropyrimidine or the 2-chloro analog, where competitive pathways complicate product profiles .

Patent-Guided Synthesis of Pyrimidine-Based Kinase Inhibitors

2-Methoxy-5-nitropyrimidine serves as a key building block in patented synthetic routes to pyrimidine-based kinase inhibitors . The compound undergoes a three-step sequence (methoxylation, reduction, and NaHMDS-mediated coupling) to yield biologically active molecules with demonstrated utility in cancer therapeutics. Procurement of this specific intermediate enables direct implementation of patent-validated synthetic procedures, reducing development time and ensuring regulatory alignment in medicinal chemistry programs targeting kinase inhibition .

Large-Scale Production with Defined Yield Benchmarks

When scaling synthetic processes from laboratory to pilot plant, the established 75% yield for methoxylation of 2-chloro-5-nitropyrimidine provides a reliable benchmark for process optimization and cost modeling . The reaction conditions (sodium methoxide in methanol, reflux 1 hour) are operationally straightforward and amenable to scale-up, enabling accurate prediction of material requirements and production costs. This reproducibility is critical for pharmaceutical development programs transitioning from discovery to preclinical supply .

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